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molecular formula C7H5ClN2 B022810 4-Chloro-7-azaindole CAS No. 55052-28-3

4-Chloro-7-azaindole

Cat. No. B022810
M. Wt: 152.58 g/mol
InChI Key: HNTZVGMWXCFCTA-UHFFFAOYSA-N
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Patent
US07737153B2

Procedure details

100 mg (0.76 mmol) of 1H-pyrrolo[2,3-b]pyridine 7-oxide (from example XV) in 3 ml of phosphorus oxychloride are heated at reflux until a clear solution is formed. After cooling to room temperature, the reaction mixture is carefully hydrolyzed with ice. The mixture is made alkaline using ammonia and extracted repeatedly with ethyl acetate. The organic phase is washed with water and saturated sodium chloride solution. After drying over magnesium sulfate, the solvent is removed under reduced pressure. This gives a yellow oil which is purified by preparative HPLC.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N+:6]([O-])[CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.N.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:9]1[CH:8]=[CH:7][N:6]=[C:5]2[NH:1][CH:2]=[CH:3][C:4]=12

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1C=CC=2C1=[N+](C=CC2)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux until a clear solution
CUSTOM
Type
CUSTOM
Details
is formed
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
This gives a yellow oil which
CUSTOM
Type
CUSTOM
Details
is purified by preparative HPLC

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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